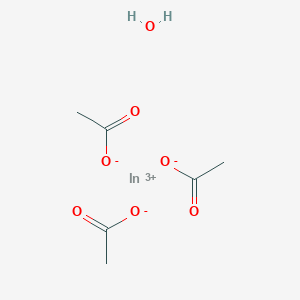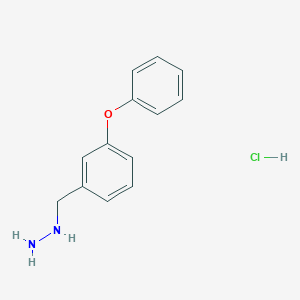![molecular formula C9H11N5O2 B12500594 7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B12500594.png)
7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a triazolo-pyrimidine core, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the Dimroth rearrangement, which involves protonation of the nitrogen atom of a pyrimidine derivative, followed by ring opening, tautomerization, ring closure, and deprotonation . Another approach involves the use of hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or removal of oxygen atoms.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one has several scientific research applications:
作用机制
The mechanism of action of 7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with molecular targets such as kinases. For instance, it inhibits c-Met kinase activity at the nanomolar level, which is crucial for its anti-tumor effects . The compound binds to the active site of the kinase, blocking its activity and thereby inhibiting cancer cell proliferation .
相似化合物的比较
Similar Compounds
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine: Similar in structure but with a methyl group instead of a morpholinyl group.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition and anti-tumor activities.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Another structurally related compound with potential biological activities.
Uniqueness
The uniqueness of 7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one lies in its morpholinyl group, which enhances its solubility and potentially its bioavailability. This structural feature may contribute to its superior kinase inhibition and anti-tumor activities compared to similar compounds .
属性
分子式 |
C9H11N5O2 |
|---|---|
分子量 |
221.22 g/mol |
IUPAC 名称 |
7-morpholin-4-yl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
InChI |
InChI=1S/C9H11N5O2/c15-9-12-11-8-10-7(1-2-14(8)9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,12,15) |
InChI 键 |
LWGNINKZQJVJDA-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC3=NNC(=O)N3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Fluorobenzyl)sulfanyl]-4-methylpyrimidine](/img/structure/B12500512.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12500514.png)
![Ethyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500524.png)
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500527.png)


![Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500549.png)
![1-(4-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12500554.png)
![2,6-Diaminopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B12500558.png)

![2-amino-4-(4-hydroxy-3,5-dinitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12500571.png)
![Methyl 5-[(2,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500572.png)
![6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12500581.png)
![N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12500590.png)
